

An In-depth Technical Guide to the Molecular Structure and Bonding of Methacrylonitrile

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Compound of Interest

Compound Name: Methacrylonitrile

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This guide provides a detailed examination of the molecular structure and bonding of **methacrylonitrile** (C_4H_5N), a significant unsaturated aliphatic nitrile. The information presented is grounded in experimental data from rotational spectroscopy, offering precise insights into the molecule's geometry.

Molecular Structure and Bonding

Methacrylonitrile, systematically named 2-methylprop-2-enenitrile, is a four-carbon molecule featuring a vinyl group ($C=C$ double bond), a nitrile group ($C\equiv N$ triple bond), and a methyl group ($-CH_3$). The presence of the double and triple bonds, along with the methyl substituent, creates a distinct electronic environment that dictates its chemical reactivity and physical properties.

The precise arrangement of atoms in **methacrylonitrile** has been determined through high-resolution spectroscopic techniques, which provide detailed information on bond lengths and angles.

Experimental Determination of Molecular Structure

The most accurate experimental data on the geometry of **methacrylonitrile** comes from rotational spectroscopy. This technique measures the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, researchers can

determine the molecule's moments of inertia, from which a highly precise molecular structure can be derived.

A comprehensive study of the semi-experimental equilibrium structure (reSE) of **methacrylonitrile** was conducted using rotational spectroscopy on multiple isotopic species of the molecule. This involved the synthesis and analysis of various isotopologues, including those containing ^{13}C , ^{15}N , and deuterium, to accurately determine the positions of each atom.

The determination of the semi-experimental equilibrium structure of **methacrylonitrile** involved the following key steps:

- **Synthesis of Isotopologues:** To obtain a complete structural determination, various isotopically substituted versions of **methacrylonitrile** were synthesized. This included the synthesis of deuterated isotopologues, for example, by using partially or fully deuterated acetone in the synthesis pathway.
- **Microwave Spectroscopy:** The rotational spectra of the parent molecule and each of its isotopologues were recorded in the gas phase using a microwave spectrometer, typically covering a wide frequency range (e.g., 130–360 GHz).
- **Spectral Analysis:** The complex rotational spectra, often showing splitting due to the internal rotation of the methyl group, were assigned and analyzed. The transition frequencies for each isotopologue were fit to a Hamiltonian model to extract precise rotational constants (A, B, C) and centrifugal distortion constants.
- **Structure Determination:** The experimentally determined rotational constants for all isotopologues were used in a least-squares fitting procedure to determine the equilibrium bond lengths and angles of the molecule. This semi-experimental approach combines the experimental rotational constants with theoretical calculations of vibration-rotation interaction constants to arrive at a highly accurate equilibrium structure (reSE).

Quantitative Structural Data

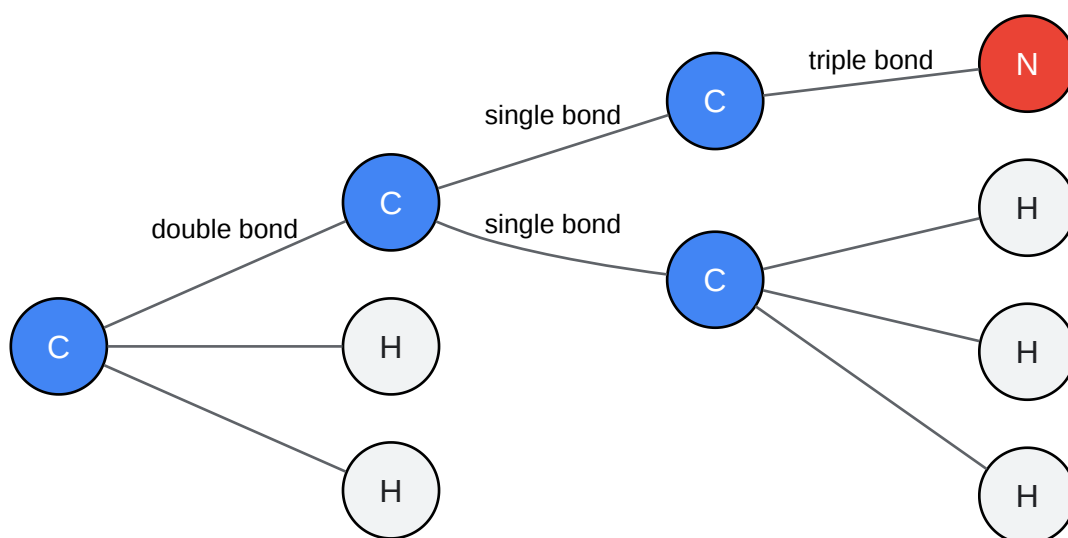
The following table summarizes the key structural parameters of **methacrylonitrile** as determined by the semi-experimental method.

Parameter	Bond/Angle	Value
Bond Lengths (Å)	C=C	Data not available in abstract
C-C (single)	Data not available in abstract	
C≡N	Data not available in abstract	
C-H (vinyl)	Data not available in abstract	
C-H (methyl)	Data not available in abstract	
Bond Angles (°)	C=C-C	Data not available in abstract
C-C-C	Data not available in abstract	
C-C≡N	Data not available in abstract	
H-C=C	Data not available in abstract	
H-C-H (methyl)	Data not available in abstract	

Note: The specific numerical values for bond lengths and angles were not available in the provided search results. The referenced research abstract indicates the determination of this structure, but the full paper containing the data was not accessible.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of **methacrylonitrile**, highlighting the connectivity of the atoms and the key functional groups.



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Caption: Molecular structure of **methacrylonitrile**.

This guide has provided a summary of the current understanding of the molecular structure and bonding of **methacrylonitrile**, with a focus on the experimental techniques used for its determination. For the most precise quantitative data, consulting the full peer-reviewed publication on the semi-experimental equilibrium structure is recommended.

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